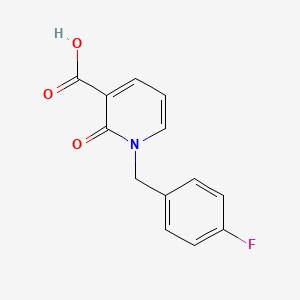

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Vue d'ensemble

Description

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a synthetic organic compound that features a pyridine ring substituted with a 4-fluorobenzyl group, a carboxylic acid group, and a ketone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-2,3-dicarboxylic acid and 4-fluorobenzyl bromide.

Esterification: Pyridine-2,3-dicarboxylic acid is esterified to form the corresponding diester.

Condensation Reaction: The diester undergoes a Dieckmann condensation with 4-fluorobenzyl bromide to form the desired tricyclic intermediate.

Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction can yield the corresponding alcohols or amines.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or amines derived from the reduction of the ketone or carboxylic acid groups.

Substitution: Substituted derivatives where the fluorobenzyl group is replaced by other functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.23 g/mol

- CAS Number : 1261932-50-6

The structure consists of a pyridine ring substituted with a fluorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity and solubility characteristics.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The compound has been explored for its potential to inhibit various cancer cell lines. For instance, studies have shown that similar pyridine derivatives can induce apoptosis in prostate cancer cells and exhibit antiproliferative effects against bladder cancer cells . The incorporation of the fluorobenzyl moiety may enhance the binding affinity to specific molecular targets involved in cancer progression.

Antimicrobial Properties

Compounds structurally related to 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential as an antibiotic or as part of combination therapies aimed at enhancing efficacy against resistant strains .

Synthesis and Derivative Development

The synthesis of this compound can serve as a building block for developing new derivatives with enhanced pharmacological properties. For example, modifications at the nitrogen or carbon atoms of the pyridine ring can lead to derivatives with improved potency or selectivity towards specific biological targets .

Synthesis Pathways

A common synthetic route involves the condensation of appropriate aldehydes with amino acids or their derivatives under acidic conditions, followed by cyclization to form the pyridine ring. This approach allows for the introduction of various functional groups that can modulate biological activity.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Molecular Targets and Pathways:

Enzymes: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Receptors: May interact with G-protein coupled receptors (GPCRs) or nuclear receptors.

Comparaison Avec Des Composés Similaires

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-5-carboxylic acid: Carboxylic acid group at the 5-position.

Uniqueness: 1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

1-(4-Fluoro-benzyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that could be beneficial in medicinal chemistry.

- IUPAC Name : 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Molecular Formula : C13H10FNO3

- Molecular Weight : 247.23 g/mol

- CAS Number : 66158-41-6

- Purity : 95% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound may possess significant antimicrobial properties. For instance, derivatives of pyridine compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl group is hypothesized to enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antibacterial efficacy .

Anticancer Activity

In vitro studies have demonstrated that related pyridine derivatives exhibit antiproliferative effects on cancer cell lines. For example, compounds with similar structural motifs have been shown to induce apoptosis in prostate cancer cells and inhibit cell growth in bladder cancer models . The mechanism often involves the disruption of DNA synthesis and induction of mitochondrial injury leading to programmed cell death .

Study on Anticancer Properties

A notable case study involved the synthesis and evaluation of various pyridine derivatives, including those structurally analogous to this compound. These compounds were tested against human lung tumor cell lines (A549), revealing significant antiproliferative activity. The study concluded that the fluorinated derivatives exhibited enhanced potency compared to their non-fluorinated counterparts .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Fluoro-benzyl)-2-oxo-pyridine | A549 | 5.0 | Induction of apoptosis |

| 1-(4-Hydroxybenzyl)-2-oxo-pyridine | A549 | 8.0 | Cell cycle arrest |

| Ciprofloxacin derivative | Prostate Cancer | 10.0 | DNA synthesis inhibition |

Antimicrobial Efficacy

Another study assessed the antimicrobial activity of pyridine-based compounds against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential use in treating resistant bacterial infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism has been observed, particularly in cancer cells where metabolic reprogramming is crucial for survival .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)8-15-7-1-2-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUPGHOUJJNVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588648 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66158-41-6 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.